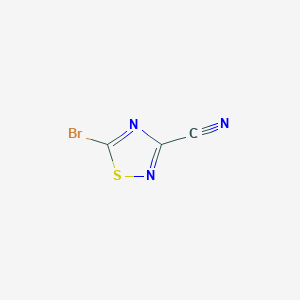

5-Bromo-1,2,4-thiadiazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1,2,4-thiadiazole-3-carbonitrile is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a bromine atom at position 5 and a carbonitrile group at position 3. The thiadiazole ring system is characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to its electron-deficient nature. The bromine substituent enhances electrophilic reactivity, while the carbonitrile group introduces strong electron-withdrawing effects, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Preparation Methods

The synthesis of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile typically involves the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) using copper(I) cyanide in dimethylformamide (DMF) as the solvent . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-Bromo-1,2,4-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through aromatic nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various aryl or alkyl groups at the bromine position.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.

Scientific Research Applications

5-Bromo-1,2,4-thiadiazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine and cyano groups can enhance the compound’s binding affinity to its targets, improving its efficacy .

Comparison with Similar Compounds

To contextualize the properties and applications of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile, the following structurally related compounds are analyzed:

5-Bromo-3-methyl-1,2,4-thiadiazole

- Structure : Differs at position 3, where a methyl group replaces the carbonitrile.

- Electronic Effects : The methyl group is electron-donating, increasing the electron density of the thiadiazole ring compared to the electron-withdrawing carbonitrile. This results in lower reactivity toward nucleophilic substitution but higher stability under acidic conditions .

- Applications : Primarily used as a building block for less polar derivatives in material science, whereas the carbonitrile analog is favored in medicinal chemistry for its ability to form hydrogen bonds.

2-Amino-5-bromo-1,3,4-thiadiazole

- Structure: Positional isomer with a 1,3,4-thiadiazole core and an amino group at position 2.

- Reactivity: The amino group facilitates hydrogen bonding and participation in condensation reactions (e.g., forming imidazo-thiadiazoles, as seen in ). In contrast, this compound’s lack of an amino group limits such interactions but enhances electrophilic substitution at position 5 .

- Biological Activity: Amino-substituted thiadiazoles are common in antimicrobial agents, while the carbonitrile derivative may exhibit distinct pharmacokinetic properties due to its polarity.

Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile

- Structure : Fused benzobis-thiadiazole system with a carbonitrile group.

- Electronic Properties : Extended conjugation increases absorption in the visible spectrum, making it suitable for optoelectronic applications. The simpler 1,2,4-thiadiazole derivative lacks this conjugation but offers easier synthetic accessibility .

- Synthesis : Requires multi-step cyclization, whereas this compound can be prepared via direct bromination and cyanation of a preformed thiadiazole core.

5-Bromo-1,4-dihydropyridine Derivatives

- Structure: Non-thiadiazole heterocycle with a brominated pyridine ring.

- Biological Activity : Demonstrated potent cytotoxicity (IC50 values as low as 32 nM in cancer cell lines, ). While this compound’s bioactivity is less documented, its electron-deficient core may favor interactions with biological targets like kinases or proteases.

Comparative Data Table

| Compound | Core Structure | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | 1,2,4-Thiadiazole | Br (C5), CN (C3) | High electrophilicity, polar | Pharmaceutical intermediates |

| 5-Bromo-3-methyl-1,2,4-thiadiazole | 1,2,4-Thiadiazole | Br (C5), CH3 (C3) | Moderate reactivity, lipophilic | Material science, agrochemicals |

| 2-Amino-5-bromo-1,3,4-thiadiazole | 1,3,4-Thiadiazole | Br (C5), NH2 (C2) | Hydrogen-bond donor, reactive amine | Antimicrobial agents |

| Benzo-bis-thiadiazole-carbonitrile | Benzobis-thiadiazole | CN (C4), Br (fused ring) | Conjugated system, UV absorption | Organic electronics, sensors |

Research Findings and Implications

- Synthetic Flexibility : The carbonitrile group in this compound allows for further functionalization via nucleophilic addition or cycloaddition, a feature less accessible in methyl-substituted analogs .

- Structural Insights : X-ray crystallography (e.g., SHELX-refined structures, ) reveals that bromine and carbonitrile substituents induce planar conformations, critical for stacking interactions in crystal engineering or drug design.

Q & A

Q. Basic: What synthetic methodologies are employed for 5-Bromo-1,2,4-thiadiazole-3-carbonitrile, and how can reaction conditions be systematically optimized?

Answer:

Synthesis typically involves bromination of precursor thiadiazole derivatives or nucleophilic substitution reactions. Key parameters include solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometry of brominating agents (e.g., NBS or Br₂). To optimize yield, employ factorial design (e.g., 2^k designs) to test variables like reaction time, catalyst loading, and temperature . For example, a 3-factor design could reveal interactions between temperature and bromine equivalents, minimizing side products. Post-synthesis, validate purity via HPLC or GC-MS .

Q. Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR : ¹³C NMR identifies the carbonitrile carbon (~110–115 ppm) and bromine-induced deshielding in adjacent carbons.

- IR : Confirm C≡N stretch (~2200–2250 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (MW: 205.06 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) . Cross-validate with X-ray crystallography if crystalline derivatives are available.

Q. Advanced: How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculates electrophilicity indices and frontier molecular orbitals to predict sites for Suzuki or Buchwald-Hartwig couplings. For instance:

- LUMO maps highlight the bromine atom as the primary electrophilic site.

- Transition state modeling assesses steric hindrance from the thiadiazole ring, guiding ligand selection (e.g., bulky phosphines for Pd-catalyzed reactions) .

- Solvent effects are modeled via COSMO-RS to optimize polarity and stabilize intermediates .

Q. Advanced: How should researchers address contradictions in experimental data (e.g., unexpected byproducts during functionalization)?

Answer:

- Step 1 : Conduct control experiments to isolate variables (e.g., exclude catalysts to test spontaneous decomposition).

- Step 2 : Use HPLC-MS/MS to characterize byproducts and propose mechanistic pathways (e.g., radical bromination vs. electrophilic substitution).

- Step 3 : Apply statistical hypothesis testing (e.g., ANOVA) to determine if observed discrepancies are statistically significant .

- Step 4 : Validate hypotheses via isotopic labeling (e.g., ⁸¹Br tracking) or in-situ FTIR to monitor intermediate formation .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents (risk of HBr release) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Q. Advanced: What strategies enhance regioselectivity in derivatizing this compound?

Answer:

- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic attacks to the bromine site.

- Metal Coordination : Use Cu(I) or Pd(0) to pre-coordinate the nitrile group, activating the bromine for cross-coupling .

- Microwave-Assisted Synthesis : Rapid heating reduces side reactions, improving selectivity in SNAr reactions .

Q. Basic: How does the electronic structure of this compound influence its reactivity?

Answer:

- Electron-Withdrawing Effects : The thiadiazole ring and nitrile group create a π-deficient system, making bromine highly electrophilic.

- Resonance Effects : Delocalization across the thiadiazole stabilizes intermediates in substitution reactions.

- Hammett Parameters : σₚ values predict reactivity trends; for example, σₚ ≈ 0.78 for the nitrile group directs meta/para substitution .

Q. Advanced: What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

Answer:

- Materials Science : Use as a monomer in conductive polymers (e.g., via Kumada coupling) for organic semiconductors.

- Medicinal Chemistry : Screen as a kinase inhibitor scaffold; modify the nitrile to amide or carboxylic acid bioisosteres .

- Photocatalysis : Pair with Ru(bpy)₃²⁺ for light-driven C–Br bond activation in green chemistry applications .

Q. Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Chromatography : Use UPLC with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts.

- Detection : Employ CAD (charged aerosol detection) for non-UV-active impurities or HRMS for structural elucidation .

- Calibration : Prepare external standards for brominated side products (e.g., dibromo derivatives) to establish LOD/LOQ .

Q. Advanced: How can machine learning models accelerate the discovery of novel reactions involving this compound?

Answer:

- Data Curation : Compile reaction datasets (e.g., yields, conditions) from literature into a structured format.

- Feature Engineering : Include descriptors like solvent polarity, catalyst electronegativity, and steric parameters.

- Model Training : Use random forest or neural networks to predict optimal conditions for new transformations (e.g., C–H activation) . Validate predictions with high-throughput robotic screening.

Properties

CAS No. |

2091534-69-7 |

|---|---|

Molecular Formula |

C3BrN3S |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

5-bromo-1,2,4-thiadiazole-3-carbonitrile |

InChI |

InChI=1S/C3BrN3S/c4-3-6-2(1-5)7-8-3 |

InChI Key |

ZSEXVMWEVWHAEU-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=NSC(=N1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.